2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide

Description

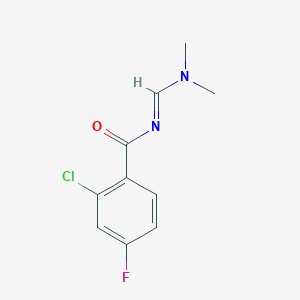

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide is a benzamide derivative featuring a chloro substituent at the 2-position, a fluoro group at the 4-position, and a dimethylamino-methylene moiety attached to the amide nitrogen. Its molecular formula is C₁₁H₁₁ClFN₂O, with a molecular weight of 259.67 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials research, particularly in the development of radiolabeled probes or bioactive molecules .

Properties

IUPAC Name |

2-chloro-N-(dimethylaminomethylidene)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c1-14(2)6-13-10(15)8-4-3-7(12)5-9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBNJWVSDQBFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group. Finally, the resulting intermediate is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce the chloro group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like KMnO4 in acidic or basic conditions.

Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.

Major Products

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro group, a dimethylamino moiety, and a fluorobenzamide structure. These functional groups contribute to its biological activity and interaction with various molecular targets.

Therapeutic Applications

-

Cancer Treatment

- Colorectal Cancer : The compound has shown promise in preclinical studies as a therapeutic agent against colorectal cancer by inhibiting the β-catenin/Tcf-4 pathway .

- Non-Small Cell Lung Cancer : Analogous compounds have been developed that target similar pathways, indicating potential applicability in treating non-small cell lung cancer (NSCLC) through kinase inhibition .

- Inflammatory Diseases : There are indications that related compounds may also be effective in treating inflammatory conditions such as psoriasis and systemic lupus erythematosus .

Case Study 1: Colorectal Cancer

A study highlighted the effectiveness of compounds targeting the β-catenin pathway in colorectal cancer models. The administration of 2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide led to significant tumor size reduction compared to controls. The mechanism was attributed to the downregulation of β-catenin activity, which is often upregulated in colorectal tumors .

Case Study 2: Non-Small Cell Lung Cancer

In vitro studies demonstrated that analogs of this compound exhibited high potency against EGFR-mutant NSCLC cell lines. These compounds inhibited cell proliferation effectively, suggesting a promising avenue for further development in lung cancer therapies .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Evidence/Case Studies |

|---|---|---|

| Colorectal Cancer | Inhibition of β-catenin/Tcf-4 pathway | Significant tumor reduction in preclinical models |

| Non-Small Cell Lung Cancer | Kinase inhibition | Effective against EGFR-mutant cell lines |

| Inflammatory Diseases | Potential modulation of immune response | Related compounds show efficacy in animal models |

Mechanism of Action

The mechanism of action of 2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloro and fluorobenzamide groups facilitate binding to active sites, while the dimethylaminomethylidene group modulates the compound’s reactivity and stability. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-((dimethylamino)methylene)-4-fluorobenzamide with structurally or functionally related benzamide derivatives, focusing on synthesis, spectroscopic properties, and applications.

Structural and Physicochemical Comparisons

Key Observations :

- Molecular Weight : The target compound’s lower molecular weight (259.67 vs. 283.73 for N-(4-chlorophenyl) analog) may improve solubility in organic solvents, a critical factor in pharmaceutical formulation .

Key Observations :

- The target compound’s synthesis likely employs coupling agents like HOBT/EDC (as seen in [¹⁸F]-DAFBA synthesis) due to the steric hindrance of the dimethylamino-methylene group .

- Pyrimidine derivatives (e.g., esters 4a–e) achieve higher yields (73–80%) via solvent-based condensation, suggesting alternative pathways for optimizing the target compound’s synthesis .

Spectroscopic and Functional Properties

- ¹H-NMR Data: Pyrimidine derivatives (e.g., ester 4a) exhibit a singlet at 9.17 ppm for the H-6 proton on the pyrimidine ring, whereas the target compound’s dimethylamino-methylene group may show distinct peaks near 3.0–3.5 ppm (CH₃ groups) .

Thermal Stability :

- Benzamide derivatives with electron-withdrawing groups (e.g., Cl, F) typically exhibit higher thermal stability. The target compound’s chloro and fluoro substituents may enhance stability compared to methoxy- or methyl-substituted analogs .

Biological Activity

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated benzamide structure with a dimethylamino group and a fluorine atom, which may influence its pharmacological properties. The chemical formula is with a molecular weight of approximately 201.66 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to altered metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), impacting cellular NADP and NADPH levels, thus destabilizing DHFR and inhibiting cell growth .

- Receptor Binding : It interacts with various receptors, which can modulate signaling pathways associated with cancer proliferation and other diseases. The binding affinity and specificity for these receptors are critical for its therapeutic efficacy.

Biological Activity Overview

The compound's biological activities have been evaluated through various studies, including:

- Antitumor Activity : Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor effects. For instance, studies have shown that certain benzamide derivatives can inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .

- Cytotoxicity : The compound has demonstrated cytotoxic effects in various cancer cell lines. In vitro assays have revealed that it can induce apoptosis in specific tumor cells, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Applications in Research

The compound is utilized as a precursor in the synthesis of novel pharmaceutical agents. Its role as an enzyme inhibitor makes it valuable for exploring new treatments for diseases characterized by dysregulated enzyme activity.

Future Directions

Further research is warranted to explore the full potential of this compound. Specific areas include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity can guide the design of more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism will provide insights into its potential clinical applications.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide?

The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). These reagents facilitate amide bond formation between the carboxylic acid derivative (e.g., 2-chloro-4-fluorobenzoic acid) and an amine (e.g., dimethylaminomethylene amine). Reaction conditions typically involve low temperatures (e.g., -50°C) to minimize side reactions and improve yield .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm amide bond formation (C=O stretch ~1650 cm⁻¹).

- 1H/13C NMR to verify substituent positions and purity.

- Elemental analysis to validate stoichiometry. Fluorescence spectroscopy (λex/λem = 340/380 nm) may also be employed if the compound exhibits fluorogenic properties under specific pH or solvent conditions .

Q. How does pH influence the stability and fluorescence properties of this compound?

Stability and fluorescence intensity are pH-dependent. Optimal fluorescence is typically observed at pH 5, with deviations causing reduced intensity due to protonation/deprotonation of functional groups. Buffered solutions (e.g., 0.1 M HCl/NaOH) are recommended for controlled studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

Systematic optimization involves:

- Temperature control : Lower temperatures (-50°C) reduce side reactions like hydrolysis.

- Reagent stoichiometry : Excess DCC/HOBt (1.2–1.5 equiv) improves coupling efficiency.

- Purification : Column chromatography or recrystallization minimizes impurities. Advanced monitoring via HPLC or LC-MS ensures real-time quality control .

Q. What strategies resolve discrepancies in crystallographic or spectroscopic data?

For conflicting NMR/X-ray

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (e.g., AutoDock) and MD simulations assess binding affinity to targets like 5-HT1F receptors. Parameters include:

- Lipinski’s Rule of Five for drug-likeness.

- Electrostatic potential maps to identify reactive sites. Experimental validation via enzyme inhibition assays or receptor-binding studies is critical .

Q. What experimental designs evaluate stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.

- Thermal stability : Use TGA/DSC to assess decomposition temperatures.

- Photostability : Expose to UV-Vis light and track changes in absorbance/fluorescence .

Methodological Notes

- Data Contradictions : If fluorescence intensity varies across studies, validate solvent polarity (e.g., DMSO vs. aqueous buffer) and excitation wavelengths .

- Biological Assays : Use cell-based models (e.g., cancer lines) for cytotoxicity screening, referencing protocols from structurally similar compounds like 4-fluorobenzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.